Ethyl 3-bromo-4-phenylbutyrate

Description

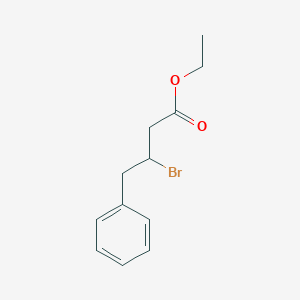

Ethyl 3-bromo-4-phenylbutyrate is a brominated ester compound characterized by a butyrate backbone substituted with a bromine atom at the third carbon and a phenyl group at the fourth carbon.

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

ethyl 3-bromo-4-phenylbutanoate |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

InChI Key |

JHHHMTNBKQJTMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in Ethyl 3-bromo-4-phenylbutyrate undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis

-

Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt .

-

Reagents : NaOH or KOH in aqueous ethanol.

-

Product : 3-Bromo-4-phenylbutanoic acid (carboxylic acid form).

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack to yield the carboxylic acid .

-

Reagents : HCl or H₂SO₄ in aqueous ethanol.

-

Product : 3-Bromo-4-phenylbutanoic acid.

Nucleophilic Substitution Reactions

The β-bromo substituent is susceptible to nucleophilic displacement (SN₂ or SN₁ mechanisms):

Key Notes :

-

Steric hindrance from the phenyl group may slow SN₂ reactions, favoring SN₁ pathways in polar protic solvents .

-

Reaction rates depend on the nucleophile’s strength and solvent polarity.

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur to form α,β-unsaturated esters:

-

Product : Ethyl 4-phenylbut-2-enoate.

-

Mechanism : Base abstracts a β-hydrogen, leading to bromide departure and double-bond formation .

-

Conditions : 60–80°C, 3–5 hours.

Reduction Reactions

The ester and bromine groups can be selectively reduced:

Ester Reduction

-

Product : 3-Bromo-4-phenylbutan-1-ol.

-

Selectivity : LiAlH₄ reduces esters to alcohols without affecting C-Br bonds.

Debromination

-

Product : Ethyl 4-phenylbutyrate.

-

Conditions : Room temperature, 2–4 hours.

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Ethyl 3-aryl-4-phenylbutyrate | 80–90% | |

| Heck Reaction | Pd(OAc)₂, alkene, NEt₃ | Ethyl 4-phenyl-3-vinylbutyrate | 70% |

Optimization : Use anhydrous DMF or toluene as solvents at 80–100°C .

Cyclization Reactions

Intramolecular reactions can form cyclic ketones or lactones:

-

Product : 4-Phenylcyclopentanone.

-

Mechanism : Base-induced intramolecular ester condensation.

Oxidation Reactions

The β-carbon can be oxidized to a ketone:

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Key Observations:

- Backbone Influence : Butyrate derivatives (e.g., this compound) exhibit greater conformational flexibility compared to rigid benzoate analogs. This flexibility may enhance reactivity in nucleophilic substitutions or cross-coupling reactions.

- Electron-withdrawing substituents (e.g., fluoro in BP 24106) increase the electrophilicity of the bromine atom, favoring SN2 mechanisms, while electron-donating groups (e.g., methoxy in BP 24110) may stabilize intermediates .

- Bioactivity : Brominated benzoates like BP 24107 (hydroxy-substituted) have demonstrated antimicrobial properties in plant extracts, suggesting that this compound may also exhibit bioactivity, though direct evidence is lacking .

Physicochemical Properties

- Solubility: The phenyl group in this compound reduces water solubility compared to non-aryl analogs like Ethyl 3-bromobutyrate, aligning with trends observed in lipophilic benzoate derivatives .

- Thermal Stability : Bulky substituents (e.g., isopropoxy in BP 24108) typically increase melting points. This compound likely has a higher melting point than simpler bromobutyrates due to crystalline packing facilitated by the phenyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.